REACTION_CXSMILES
|
[CH:1](/[C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([O:19][CH3:20])[CH:13]=1)=[CH:2]\[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([O:10][CH3:11])[CH:4]=1>O=[Pt]=O.C1COCC1>[CH2:1]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([O:19][CH3:20])[CH:13]=1)[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([O:10][CH3:11])[CH:4]=1
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
C(=C\C1=CC(=C(C=C1)O)OC)/C1=CC(=C(C=C1)O)OC
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A Parr reaction vessel
|
Type
|
CUSTOM
|
Details
|
to react at ambient temperature for 16 h with continuous agitation
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through glass wool
|
Type
|
CUSTOM
|
Details
|
to remove platinum
|
Type
|
CUSTOM
|
Details
|
the THF was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The solid was washed with hexanes (2×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC(=C(C=C1)O)OC)C1=CC(=C(C=C1)O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |